2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a pre-functionalized 2-aryl-benzimidazole scaffold with a specific ortho-dichloro substitution pattern often face inconsistent isomer purity and supply gaps. This compound directly solves that by providing a single regioisomer with an N1-acetic acid handle ready for amide coupling. Key differentiators: - Distinct LogD shift (pH 5.5: 2.58; pH 7.4: 1.01) enabling predictable pH-dependent partitioning in assay design. - Ortho-chlorine substitution ensures enhanced halogen-bond donor capacity vs. the unsubstituted phenyl analog. - Pre-formed carboxylic acid eliminates a synthetic step for derivatization into acetamide or acetohydrazide libraries.

Molecular Formula C15H10Cl2N2O2
Molecular Weight 321.16
CAS No. 1097801-74-5
Cat. No. B2932965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid
CAS1097801-74-5
Molecular FormulaC15H10Cl2N2O2
Molecular Weight321.16
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=C(C(=CC=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O2/c16-10-5-3-4-9(14(10)17)15-18-11-6-1-2-7-12(11)19(15)8-13(20)21/h1-7H,8H2,(H,20,21)
InChIKeyPSKJEMKESYNBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Profile


2-[2-(2,3-Dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid (CAS 1097801-74-5) is a synthetic 2-aryl-benzimidazole-1-acetic acid derivative with molecular formula C₁₅H₁₀Cl₂N₂O₂ and molecular weight 321.16 g/mol . The compound features a benzimidazole core bearing a 2,3-dichlorophenyl substituent at position 2 and a carboxymethyl group at N1, distinguishing it from the parent benzimidazole-1-acetic acid scaffold (CAS 40332-16-9, MW 176.17) [1]. Its computed physicochemical properties include a predicted density of 1.47 ± 0.1 g/cm³, a boiling point of 559.7 ± 60.0 °C, an acid pKa of 3.75, a LogP of 3.16, and a topological polar surface area of 55.12 Ų, with LogD values of 2.58 (pH 5.5) and 1.01 (pH 7.4) [2]. The compound is commercially supplied at ≥95% purity and is classified strictly for non-human research use .

Scaffold 2-Aryl-benzimidazole-1-acetic acid derivative with pre-installed N1-carboxymethyl handle
Key Substituent 2,3-Dichlorophenyl group modulates electronic, steric and lipophilic profile
Synthetic Handle Carboxylic acid enables direct amide coupling and esterification for library synthesis
Use Classification Non-human research use only; supplied as a heterocyclic building block

Why Generic Benzimidazole-1-acetic Acid Analogs Cannot Substitute


Generic substitution within the benzimidazole-1-acetic acid class is precluded by the critical influence of the 2-aryl substituent on molecular recognition, physicochemical properties, and synthetic derivatization potential. The 2,3-dichlorophenyl group introduces a specific ortho-dichloro substitution pattern that modulates the electron density of the benzimidazole ring via both inductive (–I) and mesomeric effects, directly impacting pKa, LogD, and hydrogen-bonding capacity relative to the unsubstituted phenyl analog (CAS 92437-42-8) or the mono-chloro derivative (CAS 436090-02-7) [1]. The computed acid pKa of 3.75 for the target compound indicates a significantly more acidic carboxylic acid proton than typical aliphatic carboxylic acids, a property that governs ionization state at physiological pH and influences both solubility and membrane permeability in a manner distinct from analogs lacking the ortho-dichloro substitution [2]. Furthermore, the N1-acetic acid moiety provides a synthetic handle for amide coupling and esterification that is absent in the simple 2-(2,3-dichlorophenyl)-1H-benzimidazole parent heterocycle, making the target compound a distinct building block for focused library synthesis [3].

Factor
This Compound
Generic Benzimidazole Analog
Ortho-dichloro substitution pattern
2,3-Cl₂ arrangement introduces unique steric constraint and electronic modulation
Unsubstituted phenyl or mono-Cl analogs lack the ortho effect, altering pKa and LogD significantly
N1-acetic acid handle
Pre-installed carboxymethyl group enables direct amide/ester formation
Parent 2-(2,3-dichlorophenyl)-1H-benzimidazole lacks N1 substituent, requiring extra synthetic steps
Ionization and lipophilicity profile
Distinct pH-dependent LogD shift driven by computed pKa ~3.8
Analogs with different aryl substitution show different LogD curves, altering assay compatibility

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity and pH-Dependent Distribution Differences

The target compound exhibits a computed LogP of 3.16, compared with 2.25 for the unsubstituted (2-phenyl-1H-benzimidazol-1-yl)acetic acid (CAS 92437-42-8, predicted LogP) and an estimated ~2.7 for the mono-chloro analog (CAS 436090-02-7), based on additive fragment contributions of the second chlorine atom [1]. At pH 7.4, the LogD of the target compound drops to 1.01 due to ionization of the carboxylic acid (pKa 3.75), whereas the unsubstituted analog has a higher predicted LogD at pH 7.4 (~1.3) due to its slightly higher pKa (~4.0 predicted) [2]. This pH-dependent lipophilicity shift is relevant for applications requiring controlled ionization states.

Lipophilicity & LogD
Class-level inference
Target LogP 3.16; LogD (pH 7.4) 1.01 (computed)
Unsub. phenyl LogP ~2.25; LogD ~1.3 (predicted)
Δ vs. analog ΔLogP ≈ +0.9 (vs. unsubstituted); ≈ +0.46 (vs. mono-Cl)
Supports membrane permeability prediction and assay buffer compatibility review
Computed values; no experimental LogP/LogD data available for these specific compounds
Lipophilicity Drug-likeness Physicochemical profiling

Distinct Steric and Electronic Effects of 2,3-Dichloro Substitution

The 2,3-dichlorophenyl substitution on the benzimidazole 2-position creates a unique ortho-dichloro arrangement where the chlorine at position 2 of the phenyl ring is in close proximity to the benzimidazole N3, potentially engaging in intramolecular non-covalent interactions (Cl···H–C or Cl···π) that are geometrically impossible for the 2,4-dichlorophenyl isomer . This ortho-effect has been documented in related 2-aryl-benzimidazole series where 2,6-disubstituted phenyl groups induce conformational restriction and altered target binding [1]. The 2,3-dichloro pattern also generates a distinct molecular electrostatic potential surface compared with 2,4- or 3,4-dichloro regioisomers, which may translate to differential recognition by biological targets.

Regioisomeric Effects
Class-level inference
2,3-Dichloro Ortho-Cl steric constraint; distinct electrostatic surface
2,4-Dichloro para-Cl removes ortho steric effect
3,4-Dichloro Different electrostatic profile; no ortho interaction
Regioisomer purity critical for SAR interpretation; incorrect isomer may mislead structure-activity conclusions
Conformational analysis from analogous 2-aryl-benzimidazole series; no direct experimental comparison
Structure-activity relationship Regioisomer differentiation Medicinal chemistry

Synthetic Derivatization Potential via the N1-Acetic Acid Handle

The target compound contains a carboxylic acid functional group at the N1 position that is absent in 2-(2,3-dichlorophenyl)-1H-benzimidazole (MW 263.12) . This carboxylic acid enables direct amide coupling with amines, esterification with alcohols, and reduction to the primary alcohol—standard transformations in medicinal chemistry library synthesis [1]. The N1-acetic acid motif is a recognized privileged scaffold in fragment-based drug discovery, as exemplified by benzimidazole-1-acetic acid (CAS 40332-16-9) serving as a core fragment for molecular linking and expansion . The target compound thus combines the fragment-growing utility of the N1-acetic acid with the specific recognition elements conferred by the 2,3-dichlorophenyl group.

Derivatization Handle
Supporting evidence
Target Contains N1–CH₂COOH; ready for amide/ester coupling
Parent heterocycle No N1 substituent; requires separate N-alkylation step
Impact Saves at least one synthetic transformation in library production
Enables direct amide coupling, reducing synthetic step count for medicinal chemistry campaigns
Validated by established benzimidazole-1-acetic acid derivatization methods
Synthetic building block Fragment-based drug discovery Chemical diversification

Drug-Likeness Parameters and Procurement Purity Specifications

The target compound satisfies all four Lipinski Rule of Five criteria (MW = 321.16 ≤ 500; LogP = 3.16 ≤ 5; H-bond donors = 1 ≤ 5; H-bond acceptors = 3 ≤ 10) and has a topological polar surface area of 55.12 Ų (≤ 140 Ų threshold for oral bioavailability) [1]. Commercially, the compound is supplied at ≥95% purity (HPLC) by multiple vendors including ChemScene (Cat. CS-0251400), Leyan (Cat. 1322070), and Chemenu (Cat. CM475499) . The compound is classified as a heterocyclic building block for research and further manufacturing use only .

Drug-likeness & Purity
Supporting evidence
MW 321.16
LogP 3.16 TPSA 55.12 Ų Lipinski 0 viol. Purity ≥95%
Supports fragment-based library inclusion; consistent purity across multiple vendors
Computed properties; vendor COA confirms ≥95% HPLC purity
Drug-likeness Quality control Procurement specification

Recommended Research and Procurement Application Scenarios


Fragment-Based Drug Discovery Library Design

With a molecular weight of 321.16 Da and full compliance with Lipinski Rule of Five criteria (LogP 3.16, TPSA 55.12 Ų, zero violations), this compound is appropriate for inclusion in fragment and lead-like screening libraries targeting proteins with hydrophobic binding pockets [1]. The pre-installed N1-acetic acid handle enables rapid amide coupling diversification, while the 2,3-dichlorophenyl group provides halogen-bond donor capacity and enhanced lipophilicity compared with the unsubstituted phenyl analog (ΔLogP ≈ +0.9) [2]. Procurement of this specific regioisomer ensures the ortho-chloro effect on molecular conformation is preserved in SAR campaigns.

SAR Studies on Antimicrobial or Antiparasitic Chemotypes

The 2-aryl-benzimidazole scaffold is a validated chemotype for antimicrobial and antiparasitic activity [3]. While direct biological data for this specific compound are not publicly available, the 2,3-dichloro substitution pattern is of interest as a probe for ortho-substituent effects on target binding, as demonstrated in related 2-aryl-benzimidazole series against Leishmania donovani and Chlamydia pneumoniae [4]. The compound serves as a key intermediate for synthesizing N1-acetamide and N1-acetohydrazide derivatives for antimicrobial screening, following established synthetic protocols for benzimidazole-1-acetic acid derivatization.

Physicochemical Profiling and Computational Model Development

The compound's well-defined computed properties (pKa 3.75, LogD pH 7.4 = 1.01, LogD pH 5.5 = 2.58) make it a useful calibration compound for chromatographic method development and in silico prediction model validation [1]. Its distinctive LogD shift between pH 5.5 and 7.4 (ΔLogD ≈ 1.57) provides a measurable signal for evaluating pH-dependent distribution models, and its ortho-dichloro substitution pattern offers a test case for conformer generation algorithms dealing with sterically hindered biaryl systems.

Synthetic Methodology Development for N1-Functionalized Benzimidazoles

As a pre-formed 2-aryl-benzimidazole-1-acetic acid, this compound can serve as a starting material or reference standard in the development of new N-functionalization or C–H activation methodologies targeting the benzimidazole core [2]. The presence of both the carboxylic acid handle and the electron-withdrawing dichlorophenyl group allows for the study of electronic effects on N1-reactivity, while the compound's commercial availability at ≥95% purity from multiple vendors ensures reproducibility across methodological studies.

Application
Selection Property
Validation Focus
Fragment-based drug discovery library design
N1-acetic acid coupling handle and 2,3-dichlorophenyl lipophilicity
Conformational integrity and amide coupling reproducibility
Antimicrobial/antiparasitic SAR probe development
2,3-Dichloro substitution pattern as ortho-steric probe
Ortho-substituent effect and biological assay consistency
Physicochemical profiling and in silico model validation
Computed pKa/LogD pH-dependent distribution profile
pH-dependent distribution model fit and chromatographic calibration
Synthetic methodology development for N1-functionalized benzimidazoles
Pre-installed carboxylic acid and electron-withdrawing dichlorophenyl group
Reactivity profiling and inter-vendor lot consistency
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